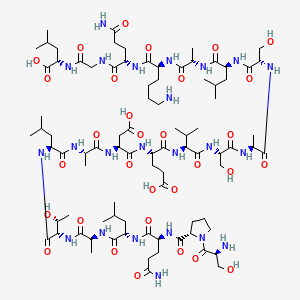
Microtubule-Associated Protein (142-161) (human)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Microtubule-Associated Protein (142-161) (human) is a polypeptide that plays a crucial role in the stabilization and regulation of microtubules within cells. Microtubules are essential components of the cytoskeleton, involved in various cellular processes such as cell division, intracellular transport, and maintenance of cell shape . This specific segment of the protein, spanning amino acids 142 to 161, is of particular interest due to its involvement in microtubule dynamics and its potential implications in neurodegenerative diseases .
準備方法
Synthetic Routes and Reaction Conditions: Microtubule-Associated Protein (142-161) (human) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during synthesis .
Industrial Production Methods: For large-scale production, recombinant DNA technology can be employed. This involves inserting the gene encoding the protein segment into an expression vector, which is then introduced into a host cell (such as E. coli or HEK293T cells). The host cells produce the protein, which is subsequently purified using affinity chromatography techniques .
化学反応の分析
Types of Reactions: Microtubule-Associated Protein (142-161) (human) primarily undergoes post-translational modifications rather than traditional chemical reactions. These modifications include phosphorylation, acetylation, and ubiquitination, which regulate its activity and interactions with microtubules .
Common Reagents and Conditions:
Phosphorylation: Kinases such as glycogen synthase kinase 3 beta (GSK3β) and cyclin-dependent kinase 5 (CDK5) are common enzymes that phosphorylate this protein segment.
Acetylation: Histone acetyltransferases (HATs) are responsible for acetylating lysine residues.
Ubiquitination: E3 ubiquitin ligases facilitate the attachment of ubiquitin molecules to the protein.
Major Products Formed: The major products formed from these reactions are the modified versions of the protein, which exhibit altered binding affinities and regulatory functions with microtubules .
科学的研究の応用
Microtubule-Associated Protein (142-161) (human) has a wide range of applications in scientific research:
Chemistry: It is used in studies investigating the chemical properties and interactions of microtubule-associated proteins.
作用機序
Microtubule-Associated Protein (142-161) (human) exerts its effects by binding to microtubules and stabilizing their structure. This interaction is regulated by post-translational modifications such as phosphorylation, which can either enhance or inhibit its binding affinity. The protein segment interacts with tubulin, the building block of microtubules, and influences their polymerization and depolymerization dynamics . These actions are crucial for maintaining cellular functions such as mitosis, intracellular transport, and cell signaling .
類似化合物との比較
Tau Protein: Another microtubule-associated protein involved in stabilizing microtubules, particularly in neurons.
MAP2 (Microtubule-Associated Protein 2): Similar to Tau, MAP2 is involved in stabilizing microtubules in neuronal cells and is used as a marker for dendritic processes.
Uniqueness: Microtubule-Associated Protein (142-161) (human) is unique due to its specific sequence and the role it plays in microtubule dynamics. Unlike Tau and MAP2, which are more broadly studied, this specific segment provides insights into the finer regulatory mechanisms of microtubule stabilization and its implications in disease states .
特性
分子式 |
C86H147N23O31 |
|---|---|
分子量 |
1999.2 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C86H147N23O31/c1-38(2)29-53(102-74(127)51(22-25-62(90)115)100-82(135)60-20-18-28-109(60)85(138)48(88)35-110)76(129)94-46(14)71(124)108-67(47(15)113)84(137)104-55(31-40(5)6)78(131)93-44(12)69(122)101-56(33-65(119)120)79(132)99-52(23-26-64(117)118)75(128)107-66(42(9)10)83(136)106-58(36-111)80(133)95-45(13)70(123)105-59(37-112)81(134)103-54(30-39(3)4)77(130)92-43(11)68(121)97-49(19-16-17-27-87)73(126)98-50(21-24-61(89)114)72(125)91-34-63(116)96-57(86(139)140)32-41(7)8/h38-60,66-67,110-113H,16-37,87-88H2,1-15H3,(H2,89,114)(H2,90,115)(H,91,125)(H,92,130)(H,93,131)(H,94,129)(H,95,133)(H,96,116)(H,97,121)(H,98,126)(H,99,132)(H,100,135)(H,101,122)(H,102,127)(H,103,134)(H,104,137)(H,105,123)(H,106,136)(H,107,128)(H,108,124)(H,117,118)(H,119,120)(H,139,140)/t43-,44-,45-,46-,47+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,66-,67-/m0/s1 |
InChIキー |
WVIZXMKBHKHWTG-ACFKOSQOSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N)O |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C1CCCN1C(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


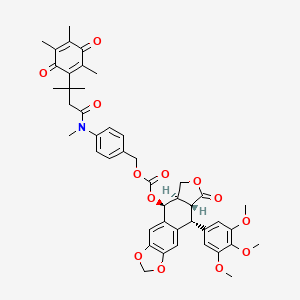


![N-[5-[2-fluoro-5-[[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]phenyl]-2-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]phenyl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B12403766.png)
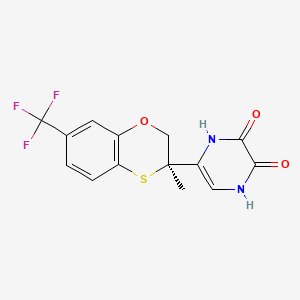
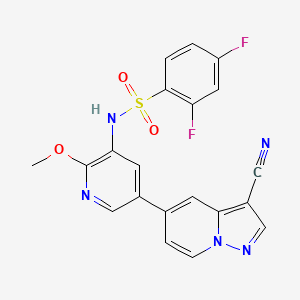
![[(2R,5R)-5-(2-amino-6-chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403783.png)
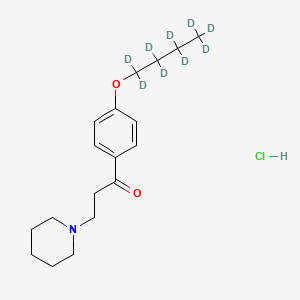
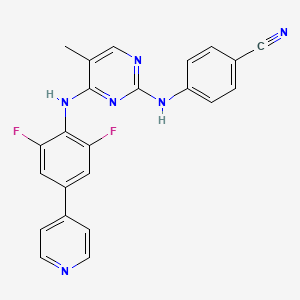
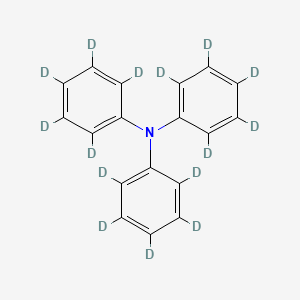
![2-amino-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B12403817.png)
![(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12403830.png)
![(2S,4R)-1-[(2R)-2-[3-[4-[[4-[3-[4-[3-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]methyl]piperidin-1-yl]-1,2-oxazol-5-yl]-3-methylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12403837.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12403839.png)
